molecular formula C15H21N3O B12785234 (+-)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 136723-02-9

(+-)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12785234
CAS No.: 136723-02-9
M. Wt: 259.35 g/mol
InChI Key: QDJGCXRXODAGOI-UHFFFAOYSA-N
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Description

(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of aminobenzophenones followed by cyclocondensation reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture .

Industrial Production Methods

Industrial production of benzodiazepines, including (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis, reducing the reaction time and improving yield. Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like alkyl halides or aryl halides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, N-oxides, and reduced derivatives, each with distinct pharmacological properties .

Scientific Research Applications

(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Lorazepam: Used primarily for its anxiolytic and sedative effects.

Uniqueness

(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its unique binding affinity and selectivity for certain receptor subtypes make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

136723-02-9

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3,11-dimethyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C15H21N3O/c1-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16(13)3/h5-7,11H,4,8-10H2,1-3H3

InChI Key

QDJGCXRXODAGOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)C

Origin of Product

United States

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